N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide
Description
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 3,4-dichlorophenylmethyl group and a triazole ring attached to a carboxamide group. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacological studies.
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N5O/c16-12-2-1-10(7-13(12)17)9-22-5-3-11(4-6-22)19-15(23)14-8-18-21-20-14/h1-2,7-8,11H,3-6,9H2,(H,19,23)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWXYENWMWEYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NNN=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 3,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.
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Triazole Ring Formation: : The next step involves the formation of the triazole ring. This can be done by reacting the piperidine intermediate with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is typically performed in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
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Carboxamide Formation: : The final step is the introduction of the carboxamide group. This can be achieved by reacting the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the triazole ring or the carboxamide group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the 3,4-dichlorophenylmethyl group. Reagents like sodium azide or potassium cyanide can be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; solvents like dichloromethane or acetonitrile; room temperature to moderate heating.
Reduction: LiAlH4, NaBH4; solvents like THF or ethanol; low to moderate temperatures.
Substitution: Sodium azide, potassium cyanide; solvents like DMF or DMSO; room temperature to moderate heating.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced triazole or carboxamide derivatives.
Substitution: Azide or cyanide-substituted derivatives.
Scientific Research Applications
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide has a wide range of applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : Employed in studies involving receptor binding and signal transduction. Its ability to interact with specific biological targets makes it useful in elucidating cellular mechanisms.
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Medicine: : Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its interactions with various molecular targets are of significant interest.
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Industry: : Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, altering cellular responses and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2H-triazole-4-carboxamide: shares structural similarities with other piperidine and triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure allows it to interact with a distinct set of biological targets, offering potential advantages in therapeutic applications and chemical research.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
